Amino((1-aza-2-(2-(4-bromophenoxy)-5-nitrophenyl)vinyl)amino)methane-1-thione

Description

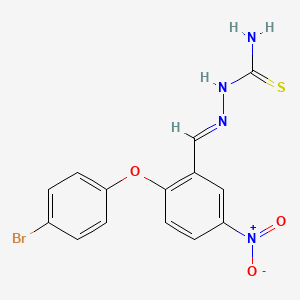

Amino((1-aza-2-(2-(4-bromophenoxy)-5-nitrophenyl)vinyl)amino)methane-1-thione (hereafter referred to by its full systematic name) is a thiosemicarbazone derivative characterized by a 1-aza-vinylamino core substituted with a 4-bromophenoxy group and a nitro group at the 5-position of the phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl precursors, analogous to methods described for related pyrazolinones and thiosemicarbazones .

Properties

IUPAC Name |

[(E)-[2-(4-bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3S/c15-10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-17-18-14(16)23/h1-8H,(H3,16,18,23)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGJZIMENMRIKX-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=S)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=S)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Amino((1-aza-2-(2-(4-bromophenoxy)-5-nitrophenyl)vinyl)amino)methane-1-thione, commonly referred to as ARB25826, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula

- Molecular Formula : C14H11BrN4O3S

- CAS Number : 1025258-26-7

Structural Characteristics

The compound features a complex structure with multiple functional groups, including:

- An aza group contributing to its reactivity.

- A bromophenoxy moiety that may influence its interaction with biological targets.

- A nitrophenyl group that can affect its electronic properties.

The biological activity of ARB25826 is primarily attributed to its interactions with various biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that ARB25826 exhibits antimicrobial properties. Its structural components may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

- Anticancer Potential : The compound's ability to inhibit tumor growth has been noted in various in vitro studies. The nitrophenyl group is particularly significant as nitro compounds often exhibit cytotoxic effects against cancer cells.

- Enzyme Inhibition : Research indicates that ARB25826 may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of certain cell types.

Pharmacological Effects

The pharmacological profile of ARB25826 includes:

- Cytotoxicity : Studies have reported varying degrees of cytotoxicity against different cancer cell lines.

- Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of ARB25826 on human breast cancer cells, researchers found that the compound induced apoptosis and inhibited cell cycle progression. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cancer cells.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of ARB25826 against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus, suggesting that the compound could be a candidate for further development as an antibacterial agent.

Scientific Research Applications

Medicinal Chemistry

Amino((1-aza-2-(2-(4-bromophenoxy)-5-nitrophenyl)vinyl)amino)methane-1-thione has been explored for its potential therapeutic applications. Its structural components suggest possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that thione derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development.

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has shown that incorporating thione compounds into organic photovoltaic cells can enhance their efficiency. The electron-donating properties of the amino group combined with the electron-withdrawing characteristics of the nitrophenyl group create favorable charge transport properties.

Biochemical Research

Due to its ability to form complexes with metal ions, this compound is also being studied for its role as a ligand in coordination chemistry.

Case Study: Metal Ion Binding

Studies have demonstrated that this compound can effectively bind to transition metals, which may have implications for catalysis and the design of metal-based drugs.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s structural analogs differ primarily in substituents and connectivity:

Key Observations :

- Nitro Group : The 5-nitro group in the target compound and contributes to electron deficiency, favoring interactions with electron-rich biological targets (e.g., enzyme active sites).

- Core Modifications: Replacement of the 1-aza-vinylamino core with benzimidazole (in ) or thiazolino-quinoxaline (in ) alters tautomeric behavior and bioactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.